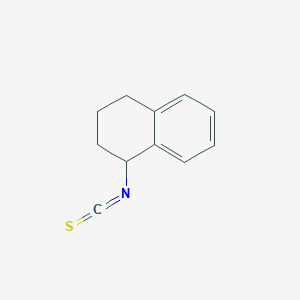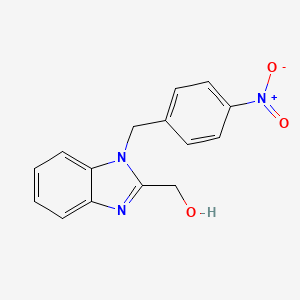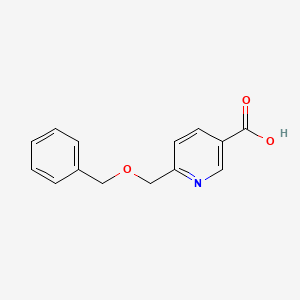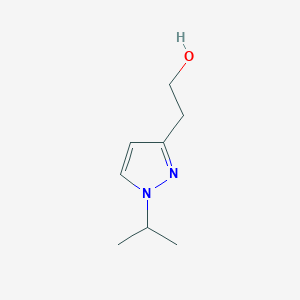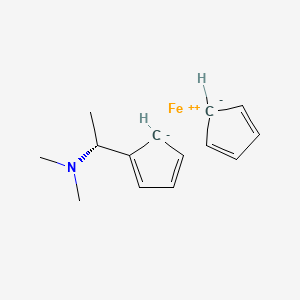
(R)-N,N-dimethyl-1-ferrocenylethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-[1-(Dimethylamino)ethyl]ferrocene, also known as ®-(+)-N,N-Dimethyl-1-ferrocenylethylamine, is an organometallic compound with the molecular formula C14H19FeN. It is a chiral amine derivative of ferrocene, which is a well-known metallocene with a sandwich structure consisting of two cyclopentadienyl rings bound to a central iron atom. This compound is notable for its applications in asymmetric synthesis and catalysis due to its chiral nature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-[1-(Dimethylamino)ethyl]ferrocene typically begins with the preparation of racemic 1-ferrocenylethanol. This intermediate is then converted to 1-ferrocenylchloroethane, which undergoes substitution with dimethylamine to yield a racemic mixture of [1-(Dimethylamino)ethyl]ferrocene. The racemic mixture is resolved into its enantiomers using recrystallization techniques, often involving tartrate salts .
Industrial Production Methods
Industrial production methods for ®-[1-(Dimethylamino)ethyl]ferrocene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
化学反応の分析
Types of Reactions
®-[1-(Dimethylamino)ethyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving ®-[1-(Dimethylamino)ethyl]ferrocene include oxidizing agents like ferric chloride for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ferric chloride yields ferrocenium ions, while reduction with lithium aluminum hydride can produce different amine derivatives .
科学的研究の応用
®-[1-(Dimethylamino)ethyl]ferrocene has a wide range of applications in scientific research:
作用機序
The mechanism by which ®-[1-(Dimethylamino)ethyl]ferrocene exerts its effects is primarily through its role as a chiral ligand. It can coordinate with metal centers in catalytic systems, inducing chirality in the resulting products. The molecular targets and pathways involved depend on the specific application, such as asymmetric catalysis or chiral drug synthesis .
類似化合物との比較
Similar Compounds
- (S)-[1-(Dimethylamino)ethyl]ferrocene
- N,N-Dimethyl-1-ferrocenylethylamine
- 1,1’-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene
Uniqueness
®-[1-(Dimethylamino)ethyl]ferrocene is unique due to its high enantiomeric purity and its effectiveness as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in various chemical reactions makes it a valuable tool in both academic research and industrial applications .
特性
分子式 |
C14H19FeN |
|---|---|
分子量 |
257.15 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;(1R)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/q2*-1;+2/t8-;;/m1../s1 |
InChIキー |
UNMQCGHIBZALKM-YCBDHFTFSA-N |
異性体SMILES |
C[C@H](C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.[Fe+2] |
正規SMILES |
CC(C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


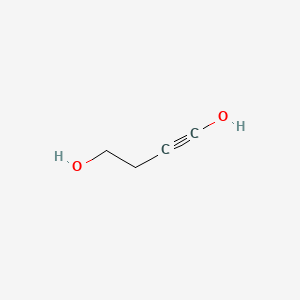
![7-Chloro-1-isobutyl-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8721113.png)
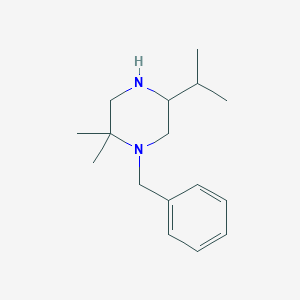
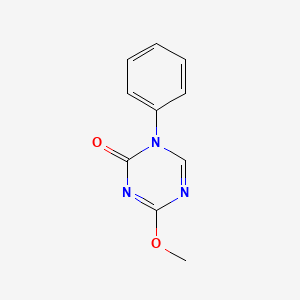
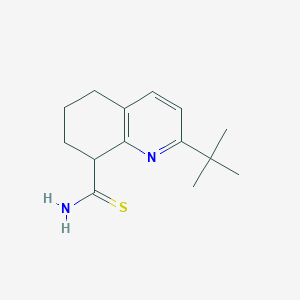
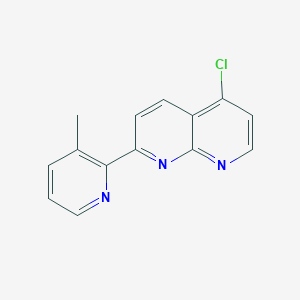
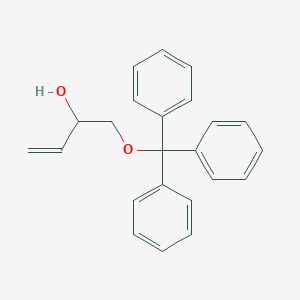
![1-(benzenesulfonyl)-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8721163.png)
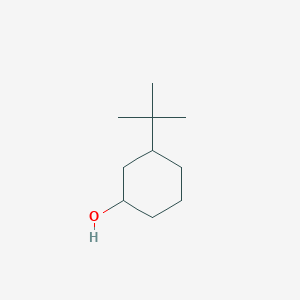
![2-butyl-4-chloro-1-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylic acid](/img/structure/B8721180.png)
